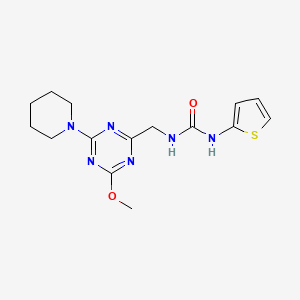

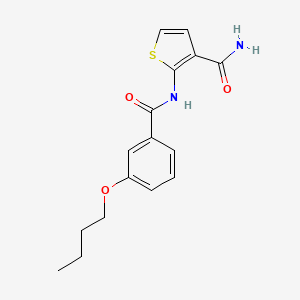

3-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The title compound is prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one , which is obtained from the reaction of 4-hydroxybenzaldehyde and acetophenone .

Molecular Structure Analysis

- In the crystal, C—H···O hydrogen-bonding interactions link the molecules into chains running along the [001] direction. Additionally, C—H interactions further stabilize the crystal packing .

Chemical Reactions Analysis

Chalcones, including this compound, serve as important intermediates in the biosynthesis of flavonoids and are valuable starting materials for synthesizing biologically important heterocycles. They have been reported to possess various biological properties, such as anti-inflammatory, anticancer, antioxidant, antimicrobial, and anti-diabetic activities .

Aplicaciones Científicas De Investigación

- Apixaban , a derivative of this compound, is a direct inhibitor of activated factor X (FXa). It is being developed for the prevention and treatment of thromboembolic diseases . Apixaban demonstrates remarkable selectivity for FXa over other human coagulation proteases, making it a promising anticoagulant.

- Apixaban’s potent antithrombotic efficacy has been demonstrated in animal models. It effectively prevents thrombus formation without excessive bleeding risk, even when combined with aspirin or clopidogrel .

- Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans. Its low potential for drug interactions makes it an attractive candidate for clinical use .

- Apixaban undergoes renal excretion, metabolism, and biliary/intestinal excretion. The major circulating metabolite, O-demethyl apixaban sulfate , is inactive against human FXa .

- Synonyms : Apixaban, BMS-562247, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .

Anticoagulant Activity

Thrombosis Prevention

Pharmacokinetics and Bioavailability

Metabolism and Elimination

Chemical Structure and Synonyms

Structural Features

Mecanismo De Acción

Target of Action

The primary target of 3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM, and it is over 30,000 times more selective for FXa than other human coagulation proteases .

Mode of Action

3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition .

Biochemical Pathways

The compound’s action on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound disrupts this cascade, reducing thrombin generation and, consequently, platelet aggregation . This action can help prevent thromboembolic diseases.

Pharmacokinetics

3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The compound is eliminated through several pathways, including renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by 3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide leads to a reduction in thrombin generation and platelet aggregation . This results in antithrombotic efficacy, as demonstrated in preclinical studies in animal models . The compound can improve antithrombotic activity without excessively increasing bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Action Environment

Propiedades

IUPAC Name |

3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-24-17-6-4-5-14(13-17)19(23)20-15-8-10-16(11-9-15)21-12-3-2-7-18(21)22/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAKUXTYPOGCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2477142.png)

![N-cyclopentyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2477145.png)

![Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2477146.png)

![ethyl N-[({2-[1-(phenylsulfonyl)piperidin-4-yl]ethyl}amino)carbonyl]alaninate](/img/structure/B2477148.png)

![4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one](/img/structure/B2477154.png)

![1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2477157.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2477158.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2477161.png)

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2477162.png)